2-Methyl-1H-benzimidazol-4-amine dihydrochloride hydrate
CAS No.: 2368829-69-8
Cat. No.: VC11725491
Molecular Formula: C8H13Cl2N3O
Molecular Weight: 238.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2368829-69-8 |
|---|---|
| Molecular Formula | C8H13Cl2N3O |
| Molecular Weight | 238.11 g/mol |
| IUPAC Name | 2-methyl-1H-benzimidazol-4-amine;hydrate;dihydrochloride |
| Standard InChI | InChI=1S/C8H9N3.2ClH.H2O/c1-5-10-7-4-2-3-6(9)8(7)11-5;;;/h2-4H,9H2,1H3,(H,10,11);2*1H;1H2 |
| Standard InChI Key | LMFSNGMQCXHUAT-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |
| Canonical SMILES | CC1=NC2=C(C=CC=C2N1)N.O.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The systematic IUPAC name of the compound is 2-methyl-1H-benzimidazol-4-amine dihydrochloride hydrate. Its molecular formula is C₈H₁₀N₃·2HCl·xH₂O, where denotes the variable number of water molecules in the hydrate form. The parent benzimidazole scaffold consists of a benzene ring fused to an imidazole ring, with substituents at positions 2 (methyl) and 4 (amine). Protonation of the amine group and imidazole nitrogen atoms by hydrochloric acid yields the dihydrochloride salt .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀N₃·2HCl·xH₂O |
| Molecular Weight (anhydrous) | ~243.13 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Water, polar solvents |
| Appearance | White to off-white crystalline powder |
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR):
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Infrared (IR) Spectroscopy:
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized through a multi-step process involving cyclization and salt formation:
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Formation of Benzimidazole Core:
Condensation of 4-nitro-1,2-diaminobenzene with acetic acid under acidic conditions yields 2-methyl-4-nitro-1H-benzimidazole . -
Reduction of Nitro Group:
Catalytic hydrogenation or use of reducing agents (e.g., SnCl₂/HCl) converts the nitro group to an amine, producing 2-methyl-1H-benzimidazol-4-amine . -
Salt Formation:
Treatment with hydrochloric acid in aqueous ethanol generates the dihydrochloride salt. Hydrate formation occurs during crystallization .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetic acid, HCl, reflux, 6h | 75 |
| 2 | H₂/Pd-C, ethanol, 50°C | 85 |
| 3 | HCl (2 eq.), H₂O/EtOH, 0°C | 90 |
Optimization Challenges
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Impurity Control: Byproducts such as 2-methyl-5-nitrobenzimidazole may form during cyclization, requiring chromatographic purification .
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Hydrate Stability: The number of water molecules () depends on crystallization conditions (humidity, temperature), necessitating controlled drying processes .
Physicochemical Properties
Thermal Behavior
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Melting Point: Decomposes above 250°C without a distinct melting point due to salt dissociation .
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Thermogravimetric Analysis (TGA): Weight loss at 100–120°C corresponds to hydrate water evaporation .
Solubility and Partitioning
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Aqueous Solubility: >50 mg/mL at 25°C (pH 1–3), decreasing at higher pH due to deprotonation .
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LogP (Octanol-Water): -1.2 (anhydrous form), indicating high hydrophilicity .
Applications in Research
Pharmaceutical Development
Benzimidazole derivatives exhibit antitumor, antimicrobial, and antiviral activities. This compound serves as a precursor for:
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Kinase Inhibitors: Modulates ATP-binding sites in tyrosine kinases .
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Antiparasitic Agents: Structural analog of albendazole metabolites .
Materials Science
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